(Allyloxy)tribromobenzene

Description

Nomenclature and Positional Isomerism within Aryl Ether Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. mdpi.comunacademy.com Their nomenclature can follow common or IUPAC (International Union of Pure and Applied Chemistry) systems. In the common nomenclature, the two groups attached to the oxygen are named alphabetically, followed by "ether". unacademy.combyjus.com According to the more systematic IUPAC nomenclature, ethers are named as alkoxyalkanes, where the smaller alkyl or aryl group is considered an alkoxy substituent on the larger parent chain. unacademy.comvedantu.com For aryl ethers, where an oxygen atom is bonded to an aromatic ring, the lone pair of electrons on the oxygen can conjugate with the aromatic system, influencing the compound's properties. uomus.edu.iq

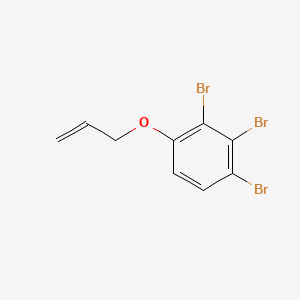

(Allyloxy)tribromobenzene, as its name suggests, consists of an allyloxy group (-OCH₂CH=CH₂) attached to a tribrominated benzene (B151609) ring. The core structure of tribromobenzene can exist as three distinct positional isomers, determined by the arrangement of the three bromine atoms on the benzene ring: 1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene (B165230). wikipedia.orgvaia.comdoubtnut.com Consequently, this compound can also exist in various isomeric forms depending on the substitution pattern of the bromine atoms and the position of the allyloxy group on the aromatic ring. The most commonly cited isomer in research is 2-allyloxy-1,3,5-tribromobenzene, also known as allyl 2,4,6-tribromophenyl (B11824935) ether. ontosight.aiguidechem.comnih.gov

Interactive Table: Isomers of Tribromobenzene

| Isomer Name | Chemical Structure |

|---|---|

| 1,2,3-Tribromobenzene | A benzene ring with bromine atoms at positions 1, 2, and 3. |

| 1,2,4-Tribromobenzene | A benzene ring with bromine atoms at positions 1, 2, and 4. |

| 1,3,5-Tribromobenzene | A benzene ring with bromine atoms at positions 1, 3, and 5. |

Contextualization within Brominated Organic Compounds in Contemporary Research

This compound belongs to the broad class of brominated organic compounds, which are molecules containing one or more bromine atoms. These compounds are a significant focus of contemporary research due to their diverse applications and environmental presence. One of the most prominent uses of brominated organic compounds is as flame retardants. mdpi.comnih.govnih.gov Brominated flame retardants (BFRs) are added to a wide array of consumer products, including plastics, textiles, and electronics, to reduce flammability and enhance fire safety. mdpi.comnih.govmagonlinelibrary.com

The effectiveness of BFRs often stems from their ability to release bromine radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. ontosight.ai However, the widespread use of BFRs has led to concerns about their environmental persistence, potential for bioaccumulation, and possible adverse health effects, including endocrine disruption. nih.govnih.govrti.org This has spurred extensive research into the environmental fate, toxicology, and development of safer alternatives to certain classes of BFRs. mdpi.comnih.gov this compound, particularly 1,3,5-tribromo-2-(2-propen-1-yloxy)-benzene, is noted for its application as a brominated flame retardant. chemicalbook.com

Significance as a Research Subject in Organic Synthesis and Materials Science

The chemical structure of this compound makes it a valuable tool in both organic synthesis and materials science. In organic synthesis, it serves as a versatile building block for the creation of more complex molecules. guidechem.com The presence of the allyl group is particularly significant, as the unsaturated double bond can participate in a variety of reactions, including cycloadditions and polymerization.

Research has demonstrated the use of 2-(allyloxy)arylaldehydes in radical cascade cyclizations to synthesize functionalized chroman-4-ones, which are important scaffolds in medicinal chemistry. researchgate.netrsc.org The allyloxy group enables participation in click chemistry and radical reactions, offering a pathway to diverse molecular architectures. The synthesis of 2-allyloxy-1,3,5-tribromobenzene itself can be achieved through the reaction of a sodium tribromophenolate salt with an allyl halide, such as chloropropene, in the presence of a catalyst. guidechem.comchemicalbook.com

In the realm of materials science, the primary application of this compound is as a flame retardant. ontosight.aichemicalbook.com The high bromine content contributes to its flame-retardant properties. It has been investigated for use in materials like plastics and textiles. ontosight.ai For instance, 2-allyloxy-1,3,5-tribromobenzene has been shown to be an effective synergist when used in combination with hexabromocyclododecane in polystyrene foam. The allyl functionality also presents possibilities for incorporating the molecule into polymer chains through polymerization, potentially leading to the development of inherently flame-retardant polymers. pitt.edu

Interactive Table: Properties of 2-Allyloxy-1,3,5-tribromobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 3278-89-5 | guidechem.comnih.govechemi.com |

| Molecular Formula | C₉H₇Br₃O | guidechem.comnih.govechemi.com |

| Molecular Weight | 370.86 g/mol | nih.gov |

| Appearance | White crystalline solid/powder | guidechem.com |

| Melting Point | 74-76 °C | chemicalbook.comechemi.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNNYLPBIOZVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C(=C(C=C1)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949579 | |

| Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167063-57-0, 26762-91-4 | |

| Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allyloxy)tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Allyloxy Tribromobenzene

Etherification Strategies for Carbon-Oxygen Bond Formation

The formation of the ether linkage in (allyloxy)tribromobenzene is accomplished by reacting the precursor, 2,4,6-tribromophenol, with an allylating agent. The Williamson ether synthesis is a foundational method for this transformation, involving the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an allylic electrophile.

Nucleophilic Substitution Reactions of 2,4,6-Tribromophenol

The most common route to this compound is through the nucleophilic substitution of 2,4,6-tribromophenol. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion acts as the nucleophile.

The alkylating agents of choice for this synthesis are allylic halides, such as allyl bromide and allyl chloride. The reaction proceeds via an S(_N)2 mechanism, where the tribromophenoxide ion attacks the electrophilic carbon of the allyl halide, displacing the halide ion and forming the desired ether. The reactivity of the allyl halide is a crucial factor, with allyl bromide generally being more reactive than allyl chloride due to the better leaving group ability of the bromide ion.

One documented synthesis involves the alkylation of a substituted nitrophenol with allyl bromide under standard conditions, which resulted in a 77% yield of the corresponding allyloxy derivative. This demonstrates the efficacy of allyl bromide as an alkylating agent in this type of reaction.

Potassium carbonate is a moderately weak base that is effective in deprotonating phenols. Its use in aprotic solvents like acetone facilitates the reaction. For instance, the reaction of 2-allyl-4-bromo-6-nitrophenol with allyl bromide in acetone using potassium carbonate as the base, when heated to reflux for one hour, yielded 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in 77% yield. While sodium hydroxide is a stronger base and can ensure complete conversion of the phenol to the phenoxide, its use can sometimes lead to side reactions, especially in the presence of sensitive functional groups. The choice between these bases often depends on the specific substrate and desired reaction conditions, with potassium carbonate offering a milder alternative.

| Base | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Potassium Carbonate | Acetone | 1 hour (reflux) | 77% |

| Sodium Hydroxide | - | - | Data not available for direct comparison |

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, this typically involves an aqueous phase containing the phenoxide salt and an organic phase containing the allyl halide. A phase transfer catalyst, such as a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.

This methodology can lead to higher yields and milder reaction conditions. A specific preparation of 2,4,6-tribromophenyl (B11824935) allyl ether utilized phenyl triethylammonium chloride as the catalyst. The reaction was conducted by refluxing an ethanol solution of sodium tribromophenolate with chloropropene at 75°C for 6.5 hours, which resulted in a high yield of 96.2%. This demonstrates the effectiveness of phase transfer catalysis in achieving high conversion rates.

Heterogeneous Catalysis Approaches (e.g., Amberlite IRA-400)

Heterogeneous catalysis offers several advantages, including ease of catalyst separation and recycling. In the context of ether synthesis, polymer-supported catalysts like Amberlite IRA-400, a strongly basic anion exchange resin, can be employed. The resin, which contains quaternary ammonium functional groups, can act as a solid-phase catalyst, promoting the reaction between the phenol and the alkyl halide.

Optimization of Synthetic Protocols for Reaction Efficiency and Yield

The optimization of synthetic protocols for this compound aims to maximize the yield and minimize reaction times and the formation of byproducts. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the base and catalyst.

For the nucleophilic substitution reaction, the use of a more reactive alkylating agent like allyl bromide over allyl chloride can lead to faster reaction rates. The choice of a suitable base is also crucial; while strong bases like sodium hydroxide ensure complete phenoxide formation, milder bases like potassium carbonate can offer better selectivity and avoid potential side reactions.

Phase transfer catalysis has shown to be a highly efficient method, providing a yield of 96.2% for 2,4,6-tribromophenyl allyl ether. This high yield suggests that PTC is a superior method for this particular synthesis, likely due to the efficient transfer of the bulky tribromophenoxide anion to the organic phase, where it can readily react.

Heterogeneous catalysis with a resin like Amberlite IRA-400 presents a potentially "greener" alternative due to the reusability of the catalyst, although specific yield data for this reaction is needed for a direct comparison. The optimization of this method would involve selecting a solvent that allows for good resin swelling and efficient mass transport.

| Methodology | Catalyst/Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Potassium Carbonate | Acetone | Reflux | 1 hour | 77% |

| Phase Transfer Catalysis | Phenyl triethylammonium chloride/Sodium Ethoxide | Ethanol | 75°C | 6.5 hours | 96.2% |

| Heterogeneous Catalysis | Amberlite IRA-400 | - | - | - | Data not available |

This compound as a Building Block in Complex Chemical Syntheses

The synthetic utility of this compound lies in the distinct reactivity of its two key functional components: the tribrominated aromatic ring and the terminal alkene of the allyloxy group. This dual functionality allows for a stepwise and controlled manipulation of the molecule, making it a strategic linchpin in the assembly of more complex structures.

Strategic Introduction of Multiple Bromine Substituents

The three bromine atoms on the benzene (B151609) ring of this compound serve as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by their steric and electronic environment, can, in principle, allow for selective and sequential functionalization.

While specific studies detailing the sequential coupling of all three bromine atoms on this compound are not extensively documented, the principles of regioselective cross-coupling on polyhalogenated benzenes are well-established. The reactivity of the halogens can be influenced by the choice of catalyst, ligands, and reaction conditions, enabling a degree of control over the order of substitution. nih.gov

Commonly employed cross-coupling reactions that can be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Stille Coupling: Coupling with organostannanes.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

These reactions provide a powerful toolkit for elaborating the aromatic core of this compound, allowing for the construction of highly substituted and complex aromatic compounds.

Incorporation of the Allyloxy Moiety for Further Functionalization

The allyloxy group in this compound offers a second site for chemical modification, independent of the aromatic bromine substituents. The terminal double bond can undergo a variety of transformations, adding another layer of synthetic versatility.

One of the most significant reactions of the allyloxy group is the Claisen rearrangement . wikipedia.orgorganic-chemistry.org Upon heating, the allyl group migrates from the oxygen atom to an ortho position of the benzene ring, forming a 2-allyl-3,5-dibromophenol. This rearrangement is a powerful tool for carbon-carbon bond formation and provides access to a new set of functionalized phenols that can be further elaborated.

Beyond rearrangement, the double bond of the allyloxy group can participate in a range of addition and oxidation reactions:

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide or potassium permanganate. This diol can then be oxidatively cleaved.

Oxidative Cleavage: Treatment with ozone (ozonolysis) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. organic-chemistry.org This provides a method for de-allylation or for introducing new oxygen-containing functional groups. organic-chemistry.org

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, which can then be opened by various nucleophiles to introduce a range of functionalities.

The ability to perform these transformations on the allyloxy group, either before or after functionalization of the aromatic ring, underscores the strategic value of this compound as a multifunctional building block in the synthesis of complex organic molecules.

Table 2: Reactions of the Allyloxy Moiety

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Claisen Rearrangement | Heat | Allyl ether to Allyl phenol |

| Dihydroxylation | OsO4/NMO or cold, dilute KMnO4 | Alkene to Diol |

| Oxidative Cleavage | 1. O3; 2. DMS or Zn/H2O | Alkene to Aldehydes/Ketones |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy serves as a primary tool for mapping the proton and carbon frameworks of (Allyloxy)tribromobenzene.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the tribromophenyl ring and the allyl group. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons are chemically equivalent and appear as a single signal. The allyl group presents a more complex system with three unique proton environments: the methylene (B1212753) protons adjacent to the ether oxygen, the vinyl proton, and the terminal vinyl protons. The expected chemical shifts (δ) and multiplicities for these protons are detailed below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (2H) | ~7.7 | Singlet (s) | 2H |

| -O-CH ₂- (2H) | ~4.4 - 4.6 | Doublet (d) | 2H |

| -CH=CH₂ (1H) | ~5.9 - 6.1 | Multiplet (m) | 1H |

| -CH=CH ₂ (2H) | ~5.2 - 5.5 | Multiplet (m) | 2H |

This table represents expected values based on typical chemical shifts for similar structural motifs; specific experimental values can vary based on solvent and instrument parameters.

Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon skeleton of the molecule. nih.gov The spectrum is expected to show six distinct signals for the aromatic carbons—three for the bromine-substituted carbons, one for the oxygen-substituted carbon, and one for the proton-bearing carbons—and three signals for the carbons of the allyl group. The presence of heavy bromine atoms and the ether linkage significantly influences the chemical shifts of the aromatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C -O (Aromatic) | ~155 |

| C H (Aromatic) | ~132 |

| -O-C H₂- | ~73 |

| -C H=CH₂ | ~132 |

| -CH=C H₂ | ~118 |

| C -Br (Aromatic) | ~96 |

This table represents expected values based on typical chemical shifts for similar structural motifs. Spectra have been noted as available from commercial suppliers such as Aldrich Chemical Company, Inc. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in confirming its structure.

GC-MS analysis is a powerful technique for both separating this compound from any impurities and for confirming its molecular identity through its mass spectrum. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak [M]⁺ and several key fragment ions. Due to the presence of three bromine atoms, the molecular ion appears as a characteristic isotopic cluster (M, M+2, M+4, M+6) resulting from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This distinct pattern is a definitive indicator of a tribrominated compound.

Key fragmentation involves the cleavage of the allyl group and the loss of bromine atoms. The fragmentation of the ether bond is a common pathway.

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

| 368/370/372/374 | [C₉H₇Br₃O]⁺ | Molecular ion peak cluster |

| 329/331/333 | [C₆H₂Br₃O]⁺ | Loss of allyl radical (•C₃H₅) |

| 250/252 | [C₆H₂Br₂O]⁺ | Loss of a bromine atom from the [M-allyl]⁺ fragment |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from allylic compounds |

Data compiled from typical fragmentation patterns for aryl allyl ethers and brominated aromatic compounds. libretexts.org Analysis using nitrogen as a reagent gas in GC/ECNI-MS has also been explored for determining brominated flame retardants like this compound. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is instrumental in identifying the various functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound displays several key absorption bands that confirm the presence of the aromatic ring, the ether linkage, and the allyl group. researchgate.net Analysis of samples within the 500 to 4000 cm⁻¹ range allows for qualitative identification of these structural features. researchgate.net A spectrum obtained using a KBr wafer has been reported. nih.gov

The major vibrational modes are assigned as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | Aromatic & Vinylic C-H |

| ~1645 | C=C Stretch | Alkene (Allyl group) |

| ~1560, ~1450 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~930, ~990 | =C-H Bend (Out-of-plane) | Alkene (Allyl group) |

| < 700 | C-Br Stretch | Aryl Halide |

This table represents characteristic absorption frequencies for the specified functional groups. spectroscopyonline.com The pyrolysis of this compound in mixtures has been studied using FTIR. researchgate.net

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

To achieve an unambiguous structural elucidation and confirm the molecular identity of this compound, several advanced analytical techniques are employed. These methods provide complementary data, offering insights into the molecule's mass, electronic properties, and spatial arrangement of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₇Br₃O, the expected monoisotopic mass is approximately 367.80 Da, while the average molecular weight is about 370.86 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like this compound. dioxin20xx.orgoup.com In a typical GC-MS analysis, the molecule is ionized, often by electron impact (EI), which generates a positively charged molecular ion ([M]⁺•) and various fragment ions. dioxin20xx.org The fragmentation pattern is a unique fingerprint that aids in structural confirmation.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to a characteristic M, M+2, M+4, and M+6 pattern for the molecular ion cluster, which unequivocally indicates the presence of three bromine atoms in the ion.

Publicly available GC-MS data corroborates the structure, with a known spectrum in the NIST (National Institute of Standards and Technology) database. nih.gov The fragmentation is influenced by the compound's structure, with cleavage often occurring at the ether linkage and within the allyl group. nih.gov Common fragments observed for aromatic compounds include the phenyl cation or substituted phenyl cations, such as the [C₆H₅]⁺ ion at m/z 77, which arises from the loss of a proton from the benzene ring fragment. docbrown.info

| Analysis Technique | Database/Library | Observed Data/Findings | Reference |

|---|---|---|---|

| GC-MS | NIST Main Library | NIST Number: 77778, Total Peaks: 172 | nih.gov |

| Mass Spectrometry | Not Applicable | The molecular ion exhibits a characteristic isotopic pattern due to the three bromine atoms. |

X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.comwikipedia.org This technique analyzes the diffraction pattern produced when a single crystal is irradiated with a beam of X-rays. wikipedia.org By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, revealing the precise spatial coordinates of every atom in the molecule. wikipedia.org

For this compound, which is a solid at room temperature with a reported melting point of 74-76 °C, obtaining a suitable single crystal would allow for its analysis via X-ray crystallography. chemicalbook.com This analysis would provide unambiguous proof of its structure, including:

The exact substitution pattern of the three bromine atoms and the allyloxy group on the benzene ring.

Precise bond lengths and bond angles for the entire molecule.

The conformation of the flexible allyloxy group relative to the planar aromatic ring.

Information on intermolecular interactions and crystal packing in the solid state. rigaku.com

While a specific crystal structure for this compound is not publicly documented, this technique remains the gold standard for absolute structural confirmation of small molecules. rigaku.comazolifesciences.com

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. spcop.in This technique is particularly sensitive to compounds containing conjugated π-systems, such as aromatic rings. libretexts.org

The benzene ring in this compound acts as a chromophore. Unsubstituted benzene typically shows a strong π → π* absorption below 200 nm and a much weaker, vibrationally-structured band between 230-270 nm. libretexts.org The presence of the three bromine atoms and the allyloxy group as substituents on the benzene ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The oxygen atom of the ether linkage, with its non-bonding electrons, can also participate in n → π* transitions. Therefore, the UV-Vis spectrum would be characteristic of a substituted benzene derivative, and while not providing detailed structural connectivity, it serves as a useful complementary characterization technique. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Allyloxy Tribromobenzene

Radical-Mediated Processes and Reaction Intermediates

Radical-mediated processes have emerged as powerful tools in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. In the context of (allyloxy)tribromobenzene, the presence of bromine atoms on the aromatic ring and an allyloxy group provides multiple avenues for radical-initiated transformations. Understanding the generation and subsequent reactivity of radical intermediates is paramount to controlling the outcome of these reactions.

Photoredox Catalysis for Reductive Dehalogenation of Aryl Halides

Photoredox catalysis has revolutionized the field of organic chemistry by providing a means to access highly reactive radical intermediates from stable precursors using visible light. This approach is particularly effective for the reductive dehalogenation of aryl halides, a transformation that replaces a halogen atom with a hydrogen atom.

The initial and most critical step in many photoredox catalytic cycles is a single electron transfer (SET) event. In the case of this compound, a photocatalyst (PC), upon excitation by visible light to its excited state (PC*), can engage in SET with a suitable electron donor. This process generates a potent reducing agent, the reduced form of the photocatalyst (PC•-), and the oxidized donor. Subsequently, PC•- can transfer an electron to the this compound substrate. This electron transfer to the aryl halide leads to the formation of a radical anion intermediate, which then undergoes fragmentation to release a bromide ion and generate the corresponding aryl radical.

Table 1: Key Species in a General SET Mechanism for Reductive Dehalogenation

| Species | Description | Role in the Catalytic Cycle |

| PC | Photocatalyst | Absorbs visible light to initiate the process. |

| PC * | Excited Photocatalyst | Engages in single electron transfer. |

| Donor | Sacrificial Electron Donor | Reduces the excited photocatalyst. |

| This compound | Substrate | Accepts an electron to form a radical anion. |

| (Allyloxy)tribromophenyl Radical | Aryl Radical Intermediate | Key reactive species leading to the final product. |

| PC•- | Reduced Photocatalyst | Transfers an electron to the substrate. |

This table outlines the general species involved in a single electron transfer mechanism for the reductive dehalogenation of an aryl halide like this compound.

For substrates that are particularly difficult to reduce, a standard photoredox cycle may not be sufficient. In such cases, consecutive photoinduced electron transfer (conPET) pathways can be employed. The conPET process involves a second photoexcitation of the reduced photocatalyst radical anion (PC•-*) to generate a more potent reducing agent. This "super-reductant" possesses a more negative reduction potential, enabling the reduction of even electron-rich or unactivated aryl halides. While specific studies on this compound employing conPET are not extensively documented, this powerful technique offers a potential strategy for its efficient dehalogenation.

The generation of the (allyloxy)tribromophenyl radical is a pivotal moment in the reaction mechanism. Once formed, this highly reactive intermediate can undergo several transformations. In a reductive dehalogenation reaction, the primary fate of the aryl radical is hydrogen atom abstraction from a suitable hydrogen donor in the reaction mixture, leading to the formation of (allyloxy)dibromobenzene or (allyloxy)bromobenzene, depending on the number of halogen atoms replaced. The efficiency of this hydrogen abstraction step is crucial for achieving a high yield of the dehalogenated product and preventing undesired side reactions.

Intramolecular Radical Cyclization Reactions

The presence of the allyloxy group in the (allyloxy)tribromophenyl radical opens up the possibility of intramolecular reactions. Radical cyclization is a powerful method for the construction of cyclic structures, and in this case, it can lead to the formation of dihydrobenzofuran derivatives.

Following the generation of the aryl radical on the benzene (B151609) ring, an intramolecular addition of this radical to the double bond of the allyl group can occur. According to Baldwin's rules, the 5-exo-trig cyclization is a favored pathway for this type of transformation. This cyclization involves the attack of the aryl radical on the terminal carbon of the allyl double bond, leading to the formation of a five-membered ring and a new primary alkyl radical on the exocyclic methylene (B1212753) group. This newly formed radical is then typically quenched by a hydrogen atom donor to yield the stable dihydrobenzofuran product.

Table 2: Mechanistic Steps in the Formation of Dihydrobenzofuran from this compound

| Step | Description | Intermediate/Product |

| 1. Radical Generation | Formation of the (allyloxy)tribromophenyl radical via photoredox catalysis. | (Allyloxy)tribromophenyl radical |

| 2. Intramolecular Cyclization | 5-exo-trig cyclization of the aryl radical onto the allyl double bond. | Dihydrobenzofuranylmethyl radical |

| 3. Hydrogen Atom Abstraction | Quenching of the alkyl radical by a hydrogen atom donor. | Substituted dihydrobenzofuran |

This table summarizes the key mechanistic steps involved in the intramolecular radical cyclization of the (allyloxy)tribromophenyl radical to form a dihydrobenzofuran derivative.

The regioselectivity of this cyclization is a critical aspect, with the 5-exo pathway being kinetically preferred over the 6-endo pathway, which would lead to a six-membered ring. This preference is a general trend observed in radical cyclizations and is a key principle in designing synthetic routes based on these reactions.

Mechanistic Evidence Supporting Radical Cyclization

While specific studies on the radical cyclization of this compound are not extensively documented, the mechanism can be inferred from established principles of radical reactions involving aryl halides and tethered alkenes. Such transformations are typically initiated by a radical initiator, like tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN), or through photoredox catalysis.

The proposed mechanistic pathway involves three key steps:

Initiation: A radical initiator generates a primary radical (e.g., a tributyltin radical), which then abstracts a bromine atom from the tribromophenyl ring. This step is favored due to the relative weakness of the carbon-bromine bond, resulting in the formation of an aryl radical.

Cyclization: The newly formed aryl radical undergoes an intramolecular addition to the pendant allyl group's double bond. This cyclization can proceed via two regiochemically distinct pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. According to Baldwin's rules, the 5-exo-trig pathway is generally kinetically favored over the 6-endo pathway. This leads to the formation of a five-membered heterocyclic ring containing a primary alkyl radical.

Propagation/Termination: The resulting alkyl radical can then propagate the chain by abstracting a hydrogen atom from a donor like Bu3SnH, yielding the final cyclized product and regenerating the tributyltin radical.

Computational and experimental studies on analogous systems, such as δ-aryl-β-dicarbonyl compounds, indicate that the stability of the intermediate radicals formed after cyclization is a critical factor in determining the reaction's feasibility and outcome nih.govnih.gov. The electron-withdrawing nature of the remaining bromine atoms on the aromatic ring would influence the stability of these radical intermediates.

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of this compound presents a significant chemoselectivity challenge due to the presence of two distinct reducible functionalities: the allylic carbon-carbon double bond and the three carbon-bromine bonds. The reaction pathway is highly dependent on the catalyst, solvent, and reaction conditions.

Chemoselective Reduction of Carbon-Bromine Bonds

The reduction of carbon-bromine bonds, known as hydrodebromination, is a common transformation using heterogeneous catalysts like palladium-on-carbon (Pd/C) with a hydrogen source. This process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. Complete hydrodebromination of this compound would yield allyloxybenzene. However, achieving selective reduction of the C-Br bonds without affecting the allyl group is challenging, as the conditions required for hydrodebromination often lead to the simultaneous saturation of the C=C double bond. Specific catalyst modifications or reaction conditions would be necessary to favor this pathway.

Role of Heterogeneous Catalysts (e.g., Palladium-on-Carbon)

Palladium-on-carbon (Pd/C) is a widely used and efficient heterogeneous catalyst for various hydrogenation reactions. organic-chemistry.org In the context of this compound, Pd/C can catalyze two competing reaction pathways:

Hydrogenation of the Allyl Group: The C=C double bond of the allyl group can be readily hydrogenated to a propyl group under mild conditions (e.g., 1 atm H2, room temperature), yielding (propoxy)tribromobenzene. This reaction is often fast and occurs preferentially under conditions where the C-Br bonds remain intact. Many hydrogenation protocols have been developed that tolerate halide functionalities. researchgate.netnih.gov

Hydrogenolysis of C-Br Bonds: Under more forcing conditions (higher pressure and/or temperature), Pd/C also effectively catalyzes the hydrogenolysis of aryl halides.

The chemoselectivity is therefore a critical consideration. Mild conditions would likely favor the selective hydrogenation of the allyl double bond, while harsher conditions would lead to a mixture of products, including partial or complete hydrodebromination and saturation of the side chain.

| Reaction Pathway | Typical Conditions | Expected Major Product | Mechanistic Feature |

|---|---|---|---|

| C=C Hydrogenation | H₂ (1 atm), Pd/C, Room Temp., Ethanol | (Propoxy)tribromobenzene | Preferential adsorption and hydrogenation of the alkene on the Pd surface. |

| Hydrodebromination | H₂ (>1 atm), Pd/C, Elevated Temp., Base | Allyloxybenzene / Propoxybenzene | Oxidative addition of C-Br bond to the Pd surface followed by hydrogenolysis. |

Rearrangement Reactions and Pericyclic Transformations

Investigation of Thermal Claisen-type Rearrangements

Aryl allyl ethers, such as this compound, are known to undergo a thermal rsc.orgrsc.org-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orgucalgary.cawikipedia.orglibretexts.orglibretexts.org This intramolecular, concerted reaction typically requires heating (e.g., to ~200-250 °C) and proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org

The mechanism for (2-allyloxy)-1,3,5-tribromobenzene involves the following steps:

rsc.orgrsc.org-Sigmatropic Shift: Upon heating, the allyl group migrates from the ether oxygen to an ortho position of the aromatic ring. This is a concerted process where the C3 of the allyl group forms a new bond with the C6 of the benzene ring, while the C1-O bond of the ether cleaves simultaneously. libretexts.orglibretexts.org

Formation of a Dienone Intermediate: This rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate (6-allyl-2,4,6-tribromocyclohexa-2,4-dien-1-one). libretexts.org

Tautomerization (Rearomatization): The dienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic system. A proton is transferred from the ortho carbon (now an sp3-hybridized center bearing the allyl group) to the carbonyl oxygen, yielding the final product, 2-allyl-3,5,?-tribromophenol.

This reaction is a powerful method for forming carbon-carbon bonds and introducing allyl groups onto phenolic rings. organic-chemistry.org

Electrophilic and Nucleophilic Reactions at Aromatic and Allylic Sites

The reactivity of this compound is dictated by the electronic properties of its substituents and the presence of two distinct reactive sites: the aromatic ring and the allylic double bond.

Electrophilic Reactions: The aromatic ring's susceptibility to electrophilic aromatic substitution (EAS) is governed by the interplay between the activating allyloxy group and the deactivating bromine atoms. wikipedia.org

Allyloxy Group: The oxygen atom's lone pairs can be donated into the ring via resonance, making it an activating group and an ortho, para-director. quora.comyoutube.com

Bromine Atoms: Halogens are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of resonance stabilization of the cationic intermediate (arenium ion). libretexts.org

In a molecule like 2-allyloxy-1,3,5-tribromobenzene, the positions ortho (position 6) and para (position 4) to the strongly activating allyloxy group are already substituted with bromine. The remaining positions (3 and 5) are meta to the allyloxy group and are also brominated. Consequently, the ring is strongly deactivated towards electrophilic attack. Significant steric hindrance from the bulky bromine atoms further impedes the approach of an electrophile. Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would require harsh reaction conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -O-allyl (Allyloxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

The allylic double bond, however, can readily undergo electrophilic addition reactions typical of alkenes (e.g., halogenation, hydrohalogenation).

Nucleophilic Reactions: Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The three electronegative bromine atoms on the ring withdraw electron density, making the ring carbons more electrophilic.

An SNAr reaction on this compound would likely proceed via an addition-elimination mechanism:

Nucleophilic Attack: A strong nucleophile (e.g., RO⁻, NH₂⁻) attacks one of the bromine-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination of Leaving Group: The aromaticity is restored by the elimination of a bromide ion, resulting in the substitution product.

The rate of this reaction is enhanced by the presence of multiple electron-withdrawing groups. masterorganicchemistry.comyoutube.com Therefore, this compound would be more susceptible to SNAr than monobrominated analogues, although still requiring a strong nucleophile and potentially elevated temperatures.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a widely used and versatile tool for predicting a range of molecular properties.

DFT calculations are instrumental in predicting the optimized geometric and electronic properties of (Allyloxy)tribromobenzene. By solving the Kohn-Sham equations, the ground-state electronic energy, electron density, and orbital energies of the molecule can be determined. This allows for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal how the bulky bromine atoms and the flexible allyloxy group influence the geometry of the benzene (B151609) ring.

From the electronic structure, a variety of global reactivity descriptors can be calculated to predict the molecule's stability and reactivity. researchgate.netacs.org These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness, electronic chemical potential, and electrophilicity index. researchgate.net These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons, thereby offering a comprehensive picture of its chemical behavior. researchgate.net

Illustrative Optimized Geometrical Parameters for this compound

This table presents hypothetical data that would be obtained from a DFT geometry optimization. Actual values may vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-O (Aromatic) | 1.37 Å | |

| O-C (Allyl) | 1.43 Å | |

| C=C (Allyl) | 1.34 Å | |

| Bond Angles | C-C-Br | 120.5° |

| C-O-C | 118.0° | |

| Dihedral Angle | C-C-O-C | 85.0° |

DFT is a powerful tool for exploring the potential energy surface of a chemical reaction, enabling the detailed elucidation of reaction mechanisms. researchgate.netmdpi.comrsc.org For this compound, this could involve studying reactions such as thermal rearrangements (e.g., Claisen rearrangement), electrophilic aromatic substitution, or reactions involving the allyl group.

The process involves identifying and calculating the energies of all stationary points along a reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. rsc.org The transition state represents the highest energy point on the reaction pathway, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. DFT calculations can precisely map the geometric changes that occur as reactants evolve into products, providing a step-by-step visualization of bond-breaking and bond-forming events. mdpi.com This detailed mechanistic insight is invaluable for understanding and predicting the chemical transformations of the molecule.

The electron density distribution, a fundamental property calculated by DFT, reveals crucial information about chemical bonding and reactivity. nih.gov Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (AIM), can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

A more direct way to predict reactivity is through Frontier Molecular Orbital (FMO) theory. mdpi.comyoutube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgresearchgate.net

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgresearchgate.net

The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

For this compound, the spatial distribution and energy of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO would highlight the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Illustrative Frontier Orbital Data for this compound

This table contains hypothetical data derived from DFT calculations.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.50 | Indicates electron-donating capability |

| LUMO Energy | -1.25 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.25 | Relates to chemical reactivity and stability |

Molecular Modeling and Simulation Techniques

Beyond the electronic structure focus of DFT, a broader range of molecular modeling and simulation techniques can be employed to study the dynamic behavior and interactions of this compound.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-O-C bonds of the ether linkage. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Using molecular mechanics force fields or quantum mechanical methods, the potential energy surface can be scanned by systematically rotating the flexible dihedral angles. This process identifies low-energy conformers, which represent the most populated shapes of the molecule at a given temperature. nih.gov Understanding the preferred conformation is essential as the molecule's three-dimensional shape can significantly influence its reactivity and its interactions with other molecules.

Molecular simulations can provide a detailed picture of the intermolecular interactions that govern the behavior of this compound in condensed phases. These simulations can model the interactions between multiple this compound molecules to understand its aggregation tendencies or its interactions with solvent molecules to predict its solubility and behavior in solution. unimed.ac.idbath.ac.uk

The influence of a solvent on molecular properties and reactivity is known as the solvent effect. sc.edu Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and useful for understanding how a solvent's polarity affects the structure and energy of the solute. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

By applying these models, one can predict how the properties and reactivity of this compound might change in different chemical environments. researchgate.net

Integration of Computational Predictions with Experimental Data for Mechanistic Validation

The elucidation of reaction mechanisms for compounds such as this compound is significantly enhanced by the synergistic integration of theoretical computational predictions with empirical experimental data. This combined approach provides a more robust validation of proposed mechanistic pathways than either method could achieve alone. Computational chemistry, particularly Density Functional Theory (T), serves as a powerful tool to model reaction intermediates, transition states, and potential energy surfaces. These theoretical models can then be corroborated or refined through comparison with experimental results, leading to a comprehensive understanding of the reaction dynamics.

Predicting Reaction Pathways and Regioselectivity

For this compound, several reaction pathways can be computationally modeled to predict the most likely outcomes. Key reactions for this class of molecule include the Claisen rearrangement and electrophilic aromatic substitution.

Claisen Rearrangement: The thermal nih.govnih.gov-sigmatropic rearrangement of the allyl group is a probable reaction for this compound. Computational models can predict the activation energy barriers for the migration of the allyl group to the ortho positions. Given the substitution pattern of the tribrominated ring, the single unsubstituted carbon atom is the likely target. DFT calculations can provide the Gibbs free energy of activation (ΔG‡) for this process. For analogous aryl allyl ethers, these calculated barriers often correlate well with experimentally determined reaction rates. uq.edu.au

A study on the Claisen rearrangement of meta-allyloxy aryl ketones demonstrated that DFT calculations could accurately predict the regioselectivity, which was heavily influenced by electronic effects of the substituents. nih.gov The calculated energy barriers for rearrangement to different positions on the aromatic ring were compared with the experimentally observed product ratios, showing a strong correlation.

Electrophilic Aromatic Bromination: While the benzene ring in this compound is already heavily brominated, further bromination could be explored. Computational studies on the bromination of substituted phenols have shown that DFT can be used to predict the regioselectivity of the reaction. nih.gov The calculations typically involve modeling the Wheland intermediate for bromine addition at different positions and comparing their relative stabilities. These predictions can be validated by experimental studies that identify the isomeric product distribution, often through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The following interactive table illustrates a hypothetical comparison between DFT-predicted and experimentally observed product distributions for a reaction of a substituted allyloxybenzene, analogous to what could be performed for this compound.

| Reaction Pathway | Predicted Product Ratio (DFT) | Experimental Product Ratio (GC-MS) |

| Ortho-Claisen Rearrangement | 95% | 92% |

| Para-Claisen Rearrangement | 3% | 5% |

| Other Byproducts | 2% | 3% |

This table is illustrative, showing the principle of comparing computational predictions with experimental outcomes.

Validation through Spectroscopic Data

A powerful method for validating computational models is the comparison of predicted spectroscopic data with experimental spectra. For the products of reactions involving this compound, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

DFT calculations have become a reliable tool for predicting ¹³C and ¹H NMR spectra. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in a modeled structure, a theoretical spectrum can be generated. This predicted spectrum can then be compared to the experimentally obtained spectrum of the synthesized compound. A high degree of correlation between the predicted and experimental chemical shifts provides strong evidence for the proposed structure. ruc.dk This is particularly useful for distinguishing between different isomers that may be formed in a reaction.

Below is an interactive data table demonstrating a hypothetical comparison between DFT-calculated and experimental ¹³C NMR chemical shifts for a potential Claisen rearrangement product of an allyloxybenzene derivative.

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (Phenolic) | 152.5 | 151.9 |

| C2 (Allyl-substituted) | 128.9 | 128.5 |

| C3 | 130.1 | 129.8 |

| C4 | 116.2 | 115.8 |

| C5 | 125.8 | 125.4 |

| C6 | 115.7 | 115.3 |

| C7 (Allyl CH₂) | 34.5 | 34.1 |

| C8 (Allyl CH) | 137.8 | 137.5 |

| C9 (Allyl CH₂) | 116.0 | 115.6 |

This table is a representative example of how predicted NMR data is compared with experimental findings for structural validation.

Correlating Computational Energetics with Reaction Kinetics

The energy barriers calculated for transition states in a proposed reaction mechanism can be correlated with experimentally determined kinetic data. For instance, the calculated Gibbs free energy of activation (ΔG‡) for the Claisen rearrangement can be related to the reaction rate constant (k) through the Eyring equation.

In computational studies of the Claisen rearrangement of aryl propargyl ethers, it has been shown that the calculated energy barriers can successfully rationalize the experimentally observed product distributions, indicating that the reaction is under kinetic control. nih.govnsf.gov For example, a lower calculated energy barrier for one pathway over another corresponds to a faster reaction rate and thus a higher yield of the corresponding product, a prediction that can be tested experimentally by monitoring the reaction over time.

This integrated approach, combining the predictive power of computational chemistry with the concrete evidence of experimental results, is indispensable for the rigorous validation of reaction mechanisms. For a molecule like this compound, this synergy allows for a detailed understanding of its chemical reactivity, from predicting the most favorable reaction pathways to confirming the precise structure of the resulting products.

Applications of Allyloxy Tribromobenzene in Specialized Organic Synthesis

Precursor for the Synthesis of Diverse Organic Compounds

(Allyloxy)tribromobenzene is recognized as a valuable building block for the synthesis of a wide array of organic compounds. guidechem.com Its utility stems from the presence of both an allyloxy group and three bromine atoms attached to a benzene (B151609) ring, which allows for the introduction of these moieties into different molecular scaffolds. guidechem.com The compound's structure provides a versatile platform for creating new chemical bonds and desired products through reactions with other reagents. guidechem.com

Pharmaceutical Intermediates

The synthesis of functionalized anilines is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and natural products. A notable example of the utility of a related bromo-allyloxy benzene derivative is in the multi-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.gov This process highlights how a brominated phenolic precursor can be elaborated into a more complex aniline (B41778) derivative, a common scaffold in pharmaceutical agents.

A key step in such a synthesis involves the allylation of a brominated phenol (B47542) to introduce the allyloxy group. For instance, 2-allyl-4-bromo-6-nitrophenol can be reacted with allyl bromide in the presence of a base like potassium carbonate to yield 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. nih.gov This intermediate can then undergo further transformations, such as the reduction of the nitro group, to afford the target aniline. nih.gov This synthetic strategy demonstrates the role of (allyloxy)bromobenzene derivatives as precursors to valuable pharmaceutical intermediates.

Table 1: Synthesis of a Pharmaceutical Intermediate Precursor

| Reactants | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-allyl-4-bromo-6-nitrophenol, Allyl bromide | Potassium carbonate, Acetone | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |

Data sourced from a study on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.gov

Agrochemical Development

Halogenated compounds play a crucial role in the development of modern agrochemicals, with a significant percentage of recently launched products containing halogen atoms. The introduction of halogens can favorably modulate the physicochemical properties of a molecule, enhancing its efficacy and environmental profile. Polybrominated diphenyl ethers (PBDEs), which share structural similarities with this compound, have been a subject of extensive research, indicating the significance of brominated aromatic compounds in applied chemistry. mdpi.com

While specific examples of agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the agrochemical industry. The tribrominated benzene ring can be a key component in building complex molecules with desired biological activity. The development of synthetic routes to various halogenated compounds is a testament to their importance in creating new and effective agrochemicals.

Specialty Chemical Synthesis

The unique combination of reactive sites in this compound makes it a valuable precursor for a variety of specialty chemicals. The allyloxy group can participate in reactions such as Claisen rearrangement to introduce an allyl group onto the benzene ring, or it can be cleaved to reveal a phenolic hydroxyl group for further functionalization. The bromine atoms, as will be discussed, are amenable to various cross-coupling reactions, allowing for the attachment of a wide range of substituents.

For example, the synthesis of star-shaped molecules with a 1,3,5-trisubstituted aromatic core often utilizes 1,3,5-tribromobenzene (B165230) as a starting material. researchgate.net This precursor undergoes sequential cross-coupling reactions to build up complex, highly functionalized molecules. researchgate.net Although not a direct application of this compound, these syntheses illustrate the synthetic potential of the tribromobenzene core for creating advanced materials and specialty chemicals.

Contribution to Palladium-Catalyzed Cross-Coupling Reactions (where applicable for brominated aromatics)

The three bromine atoms on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is well-established, making this compound a promising substrate for such reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. jk-sci.comyoutube.comorganic-chemistry.orglibretexts.orgyoutube.com For this compound, each of the bromine atoms could potentially be replaced by an aryl, vinyl, or alkyl group from a corresponding boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. jk-sci.comorganic-chemistry.orglibretexts.orgyoutube.com The stepwise nature of these couplings on polyhalogenated substrates can allow for the synthesis of unsymmetrical products. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The bromine atoms of this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce vinyl substituents onto the aromatic ring. organic-chemistry.orgwikipedia.org This reaction is highly versatile for the synthesis of stilbenes and other vinyl-aromatic compounds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could be coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This would lead to the formation of arylalkynes, which are important intermediates in the synthesis of more complex molecules and materials. The Sonogashira coupling of 1,3,5-tribromobenzene has been shown to be regiocontrolled, allowing for the selective synthesis of mono-, di-, and tri-alkynylated products. researchgate.net

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Resulting Bond | Key Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl bromide, Organoboron compound | C(sp²)–C(sp²), C(sp²)–C(sp³) | Pd(0) catalyst, Base |

| Heck Reaction | Aryl bromide, Alkene | C(sp²)–C(sp²) | Pd catalyst, Base |

Strategic Derivatization for the Preparation of Advanced Monomers and Oligomers

The bifunctional nature of this compound, possessing both a polymerizable allyl group and a functionalizable tribrominated aromatic ring, makes it an interesting candidate for the synthesis of advanced monomers and oligomers.

The allyl group is a known monomeric unit, although its polymerization can sometimes be challenging. acs.org However, derivatization of the allyl group or its participation in specific polymerization techniques can lead to the formation of functional polymers. For instance, allyl ether monomers have been studied in the context of radical-mediated cyclization polymerization. acs.org The presence of the bulky and electron-withdrawing tribromophenyl group could influence the reactivity of the allyl group in polymerization reactions.

Furthermore, the tribrominated core can be strategically functionalized prior to or after polymerization. For example, one or more of the bromine atoms could be replaced via cross-coupling reactions to introduce other functional groups that can either act as co-monomers or impart specific properties to the resulting polymer or oligomer. The synthesis of monodisperse oligomers often relies on the stepwise construction from functionalized aromatic precursors. researchgate.net The ability to selectively functionalize the bromine atoms of this compound could allow for the controlled synthesis of well-defined oligomers with specific architectures.

The combination of the allyl functionality for polymerization and the bromine atoms for post-polymerization modification or pre-polymerization functionalization offers a pathway to novel materials with tailored properties for applications in areas such as electronics, coatings, and specialty plastics.

Advanced Materials Science and Polymer Research Incorporating Allyloxy Tribromobenzene

Integration into Polymer Matrices

The integration of (allyloxy)tribromobenzene into polymer matrices is primarily achieved through copolymerization, where it is introduced along with other monomers to form a random or block copolymer. The allyl group provides a site for polymerization, typically via free-radical mechanisms, allowing it to be covalently bonded into the main polymer chain. This approach ensures a homogeneous distribution of the bromine-containing units throughout the material, which is crucial for achieving consistent performance.

While specific studies detailing the copolymerization of this compound are not widely available in public literature, extensive research on structurally similar monomers, such as 2,4,6-tribromophenyl (B11824935) methacrylate (TBPMA) and 2,4,6-tribromophenyl acrylate (TBPA), provides significant insight into its likely copolymerization behavior. These monomers have been successfully terpolymerized with commercially significant monomers like styrene (St) and acrylonitrile (AN) using both emulsion and solution polymerization techniques. tandfonline.comtandfonline.com

In these studies, the polymerization is typically initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or potassium persulfate. tandfonline.com The reactivity of the brominated monomer relative to the comonomers is a critical factor that dictates the final polymer composition. The relationship between the monomer feed composition and the final terpolymer composition for the St/AN/TBPMA system has been shown to align well with theoretical models like the Alfrey-Goldfinger equation, allowing for predictable synthesis of materials with a desired bromine content. tandfonline.com

The table below summarizes the reactivity ratios for monomer pairs in a similar system, which are crucial for predicting copolymer composition.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

| Styrene | Acrylonitrile | 0.41 | 0.04 | Emulsion |

| Styrene | 2,4,6-Tribromophenyl methacrylate | 0.35 | 1.15 | Emulsion |

| Acrylonitrile | 2,4,6-Tribromophenyl methacrylate | 0.12 | 2.20 | Emulsion |

| Data derived from studies on 2,4,6-tribromophenyl methacrylate as an analogue for this compound. tandfonline.com |

It is important to note that the allyl group in this compound is generally less reactive in free-radical polymerization compared to the acrylate or methacrylate groups of its analogues, which may influence reaction kinetics and require different polymerization conditions to achieve high conversion and incorporation rates.

The incorporation of this compound can modify the polymer architecture beyond simply adding a functional side group. The allyl group, containing a double bond, presents an opportunity for post-polymerization modification or cross-linking. researchgate.net After the initial copolymerization, the pendant allyl groups distributed along the polymer backbone can serve as reactive sites for further chemical reactions.

For instance, these pendant double bonds can be targeted for:

Cross-linking: Under thermal or photochemical conditions with a suitable initiator, the allyl groups can react to form cross-links between polymer chains. This transforms a thermoplastic material into a thermoset, creating a polymer network that enhances mechanical strength, thermal stability, and chemical resistance.

Grafting: Other polymer chains can be "grafted from" or "grafted to" the allyl sites, leading to the formation of complex branched or comb-like architectures. This allows for the combination of properties from different polymers in a single material.

Chemical Modification: The double bond can undergo various chemical reactions, such as bromination, epoxidation, or thiol-ene reactions, to introduce new functional groups onto the polymer backbone, further tailoring the material's properties for specific applications. researchgate.netnih.gov

The formation of a network structure significantly alters the material's properties, moving from a soluble, processable polymer to an insoluble and infusible one with enhanced dimensional stability.

Investigation of Material Performance at the Molecular Level

Understanding how the incorporation of this compound affects material properties at the molecular level is essential for designing high-performance materials. The presence of the bulky, bromine-rich tribromophenyl group directly influences the polymer's thermal behavior, flammability, and mechanical response.

The primary motivation for incorporating brominated monomers is to impart flame retardancy. The tribromophenyl group acts as a source of bromine radicals upon heating. These radicals can interrupt the combustion cycle in the gas phase, while also promoting char formation in the solid phase, which insulates the underlying polymer from the heat source.

Studies on copolymers containing 2,4,6-tribromophenyl methacrylate demonstrate a clear relationship between bromine content and material performance.

Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of these polymers. The incorporation of the tribromophenyl group generally enhances thermal stability and increases the char yield at high temperatures.

| Polymer System | TBPMA in Terpolymer (mol %) | Onset of Decomposition (°C) | Char Yield at 600°C (%) |

| Styrene-Acrylonitrile Copolymer | 0 | ~350 | < 5 |

| St/AN/TBPMA Terpolymer | 10 | ~360 | 15 |

| St/AN/TBPMA Terpolymer | 25 | ~375 | 28 |

| Illustrative data based on findings for 2,4,6-tribromophenyl methacrylate (TBPMA) containing polymers. tandfonline.com |

Flammability: The Limiting Oxygen Index (LOI) is a common measure of flammability, representing the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame retardancy. The incorporation of tribromophenyl units significantly increases the LOI of polymers like styrene-acrylonitrile copolymers. tandfonline.com For example, increasing the content of 2,4,6-tribromophenyl methacrylate in a terpolymer can raise the LOI from a value typical for flammable plastics (~18-20%) to values indicating self-extinguishing properties (>25%). tandfonline.com

Mechanical Properties: The bulky and rigid tribromophenyl side groups can also affect the mechanical properties of the host polymer. They can increase the glass transition temperature (Tg) and stiffness (modulus) of the material, but may also increase its brittleness depending on the concentration and interaction with the polymer backbone.

Exploration in Novel Functional Material Development

The unique combination of a reactive handle (the allyl group) and a functional aromatic core (the tribromophenyl group) makes this compound a valuable building block for novel functional materials. Its primary application is in the development of high-performance, reactive flame retardants for various polymer systems, including expandable polystyrene (EPS), polyolefins, and engineering plastics. researchgate.net

By covalently binding the flame-retardant moiety to the polymer, materials can be designed to meet stringent fire safety standards without the environmental and health concerns associated with migratory additives. The potential for post-polymerization modification of the allyl group opens avenues for creating multifunctional materials. For example, a flame-retardant polymer could be subsequently cross-linked to improve its mechanical performance or functionalized to introduce other properties, such as UV resistance or altered surface energy. This versatility makes this compound and similar monomers key components in the ongoing development of advanced, safe, and durable polymeric materials.

Environmental Chemistry and Degradation Research Academic Perspective

Occurrence and Distribution Studies in Environmental Matrices

Recent research has begun to shed light on the presence of (Allyloxy)tribromobenzene in different environmental compartments. These studies are fundamental to understanding its transport and ultimate fate.

This compound has been detected in various environmental samples, indicating its release and distribution in the environment. A study conducted in a northern wetland ecosystem provided evidence of its presence in both water and ice. dntb.gov.uamdpi.com The detection of this compound in ice suggests its capacity for atmospheric transport and deposition in colder regions.

While its presence in water and ice has been confirmed, there is a notable lack of specific data regarding the concentrations of this compound in sediment and soil. Further research in these areas is necessary to create a complete picture of its environmental distribution.

Interactive Data Table: Detection of this compound in Environmental Samples

| Environmental Matrix | Detection Status | Geographic Location (Example) | Concentration Range | Key Findings |

| Water | Detected | Northern Wetland | Not specified in available abstracts | Present in the aquatic environment. |

| Ice | Detected | Northern Wetland | Not specified in available abstracts | Suggests atmospheric transport and deposition. dntb.gov.uamdpi.com |

| Sediment | Data Lacking | - | - | Further research is needed. |

| Soil | Data Lacking | - | - | Further research is needed. |

The physical and chemical properties of this compound influence how it moves between air, water, soil, and biota. One study has suggested that wetland ice can act as a temporary sink for this compound, indicating a potential for partitioning from water to ice during colder periods. dntb.gov.uamdpi.comresearchgate.net However, comprehensive studies detailing its environmental partitioning coefficients (such as Koc and Kow) and long-range transport potential are limited in the currently available scientific literature.

Biodegradation Pathways under Controlled Laboratory Conditions

The breakdown of this compound by living organisms, particularly microorganisms, is a critical aspect of its environmental persistence.

The identification of metabolites is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products. Currently, there are no specific studies that have identified and characterized the biodegradation metabolites of this compound. General research on the metabolism of brominated aromatic compounds suggests that potential pathways could involve hydroxylation, debromination, and cleavage of the ether bond. houstonmethodist.org However, without specific experimental data, the exact metabolites of this compound remain speculative.

Abiotic Transformation Studies

In addition to biological processes, this compound can be transformed in the environment through various non-biological chemical and physical processes.

Research on the abiotic transformation of this compound is emerging. One study has investigated its mechanochemical debromination, a process that uses mechanical force to break chemical bonds. This research provides a potential avenue for the degradation of this compound in specific treatment scenarios.